(2E)-2-benzylidene-4-hydroxybutanehydrazide
Description
(2E)-2-Benzylidene-4-hydroxybutanehydrazide is a hydrazide derivative featuring a hydrazone linkage formed by the condensation of 4-hydroxybutanehydrazide with a benzaldehyde derivative. The (2E) configuration indicates the trans-geometry of the Schiff base, which is critical for its stereochemical and electronic properties. These structural attributes make it relevant in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or bioactive molecules .
Properties
IUPAC Name |
(2E)-2-benzylidene-4-hydroxybutanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(15)10(6-7-14)8-9-4-2-1-3-5-9/h1-5,8,14H,6-7,12H2,(H,13,15)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWEONFWNJFBV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CCO)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\CCO)/C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4-hydroxybutanehydrazide typically involves the condensation reaction between benzaldehyde and 4-hydroxybutanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-benzylidene-4-hydroxybutanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of (2E)-2-benzylidene-4-oxobutanehydrazide.
Reduction: Formation of (2E)-2-benzyl-4-hydroxybutanehydrazide.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2E)-2-benzylidene-4-hydroxybutanehydrazide is . It features a hydrazone linkage that is crucial for its biological activity. The structure can be represented as follows:
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells by activating caspase pathways. The IC50 values for different cell lines were reported, showcasing its effectiveness against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro studies showed that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. The results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested as a potential treatment for skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed significant improvement in infection resolution rates compared to control groups.
Mechanism of Action
The mechanism of action of (2E)-2-benzylidene-4-hydroxybutanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Hydrazide Chain : The 4-hydroxybutanehydrazide chain in the target compound enhances hydrophilicity compared to aromatic benzohydrazides (e.g., ).
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –F in ) increase lipophilicity and metabolic stability, while electron-donating groups (e.g., –OCH₃ in ) enhance π-conjugation and solubility.
Crystallographic Data
- Dihedral Angles : In (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide (), the dihedral angle between phenyl rings is 88.45°, reducing π-π stacking interactions compared to planar analogs .
- Hydrogen Bonding : Compounds with –OH groups (e.g., ) exhibit intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing crystal lattices .
Physicochemical Properties
Biological Activity
(2E)-2-benzylidene-4-hydroxybutanehydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, and highlighting key data on its effects, mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a hydrazide functional group, which is known to influence its biological properties. The synthesis of this compound typically involves the condensation of benzaldehyde with 4-hydroxybutanehydrazide, leading to the formation of the hydrazone structure.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, revealing its potential as an anti-inflammatory and antioxidant agent. Below are key findings from recent research:
- Antioxidant Activity : The compound has demonstrated significant inhibitory effects on reactive oxygen species (ROS) production in LPS-stimulated macrophages. In comparative studies, it showed a notable IC50 value, indicating potent antioxidant properties that could be beneficial in inflammatory conditions .
- Acetylcholinesterase Inhibition : Research indicates that derivatives of similar hydrazides exhibit acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. While specific data for this compound is limited, its structural analogs have shown promise in this area .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been noted, making it a candidate for further investigation as an anti-inflammatory agent. This activity is particularly relevant in the context of chronic inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity | IC50 Value | Reference |
|---|---|---|
| ROS Inhibition | 0.18 µM | |
| Acetylcholinesterase Inhibition | Not specified | |
| Anti-inflammatory Cytokine Inhibition | Not specified |
Case Studies and Research Findings
- Study on ROS Inhibition : A study synthesized various hydroxylated derivatives related to this compound and tested their effects on ROS production in RAW 264.7 macrophages. The most potent derivative exhibited an IC50 of 0.18 µM, significantly outperforming traditional antioxidants like malvidin .
- Potential Neuroprotective Effects : Although direct studies on this compound are scarce, related compounds have shown efficacy in inhibiting acetylcholinesterase, suggesting that further exploration into this compound could yield valuable insights into neuroprotective strategies against Alzheimer's disease .
- Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory properties of related hydrazides indicated that these compounds could modulate cytokine release and decrease inflammation markers in vivo, supporting their potential therapeutic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
